9-Anthraceneacetonitrile
Overview
Description
9-Anthraceneacetonitrile is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of an acetonitrile group attached to the ninth position of the anthracene ring system. This compound is known for its reactivity and utility in organic synthesis, making it a valuable tool in various chemical applications.
Mechanism of Action
Mode of Action
A study mentions the kinetics and mechanisms of reactions involving 9-substituted anthracene cation radicals with water or methanol in acetonitrile. This suggests that the compound may interact with its targets through radical mechanisms, but more detailed studies are required to confirm this.
Biochemical Pathways
Anthracene derivatives have been studied for their potential in optical switching, displays, and other devices . This suggests that the compound may interact with biochemical pathways related to these processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light can actuate stable radicals of the 9-anthracene carboxylic acid, a related compound, leading to radical-induced photochromism and photomagnetism . This suggests that light exposure could potentially influence the action of 9-Anthraceneacetonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneacetonitrile typically involves the reaction of 9-anthraldehyde with hydroxylamine to form 9-anthraldehyde oxime, which is then dehydrated to yield this compound . The reaction conditions often include the use of dehydrating agents such as phosphorus pentoxide or sulfuric acid to facilitate the conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 9-Anthraceneacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene-based amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include anthraquinone derivatives, anthracene-based amines, and various substituted anthracenes .
Scientific Research Applications
9-Anthraceneacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and photodynamic therapy.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials.
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, 9-Anthraceneacetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where other anthracene derivatives may not be as effective .
Properties
IUPAC Name |
2-anthracen-9-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTCNFLGBMSLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311329 | |
Record name | 9-Anthraceneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-76-4 | |
Record name | 9-Anthraceneacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthraceneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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